2-amino-3-(thiophen-3-yl)propanoic acid hydrochloride
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Overview
Description
2-amino-3-(thiophen-3-yl)propanoic acid hydrochloride: is a derivative of alanine, an amino acid, where the hydrogen atom in the alanine molecule is replaced by a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-(thiophen-3-yl)propanoic acid hydrochloride can be achieved through several methods. One common approach involves the condensation reaction of hydantoin with thienylmethyl halides, followed by hydrolysis and decarboxylation . Another method includes the use of orthogonally protected iodoalanines in palladium-catalyzed cross-coupling reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2-amino-3-(thiophen-3-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thienyl group to a thiol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles are used under various conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
Chemistry: 2-amino-3-(thiophen-3-yl)propanoic acid hydrochloride is used in the synthesis of peptide-based drugs and natural products. It serves as a building block for creating novel amino acids with unique properties .
Biology: In biological research, this compound is used to study protein structure and function. It can be incorporated into peptides to investigate the effects of thienyl substitution on protein activity .
Medicine: Its unique structure allows for the design of drugs with specific target interactions and improved efficacy .
Industry: this compound is used in the production of specialty chemicals and materials. Its incorporation into polymers and other materials can enhance their properties, such as stability and reactivity.
Mechanism of Action
The mechanism of action of 2-amino-3-(thiophen-3-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The thienyl group can influence the compound’s binding affinity and specificity for certain enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
3-(2-Thienyl)-D-alanine: Another thienyl-substituted alanine derivative with similar properties.
3-(3-Pyridyl)-D-alanine: A pyridyl-substituted alanine with different electronic and steric effects.
3-(3-Benzo[b]thienyl)-D-alanine: A benzo[b]thienyl-substituted alanine with unique aromatic properties.
Uniqueness: 2-amino-3-(thiophen-3-yl)propanoic acid hydrochloride is unique due to its specific thienyl substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-amino-3-thiophen-3-ylpropanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S.ClH/c8-6(7(9)10)3-5-1-2-11-4-5;/h1-2,4,6H,3,8H2,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVKLOOCZNQENR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CC(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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